molecular formula C9H13NO2 B13576083 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one

Cat. No.: B13576083
M. Wt: 167.20 g/mol
InChI Key: RQRIFQCAVXHXQQ-UHFFFAOYSA-N
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Description

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a methylidene group attached to a hexahydro-1H-pyrrolizin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a pyrrolizidine derivative, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve hydrogenation or transfer hydrogenation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, ruthenium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives .

Scientific Research Applications

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolizidine derivatives and compounds with hydroxymethyl or methylidene groups, such as:

Uniqueness

What sets 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one apart is its specific combination of functional groups and its hexahydro-1H-pyrrolizin-3-one core. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

8-(hydroxymethyl)-6-methylidene-1,2,5,7-tetrahydropyrrolizin-3-one

InChI

InChI=1S/C9H13NO2/c1-7-4-9(6-11)3-2-8(12)10(9)5-7/h11H,1-6H2

InChI Key

RQRIFQCAVXHXQQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CCC(=O)N2C1)CO

Origin of Product

United States

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